molecular formula C17H12BrN5O2 B11485922 [5-amino-2-(4-bromophenyl)-4-cyano-2-[(propan-2-ylideneamino)oxy]furan-3(2H)-ylidene]propanedinitrile

[5-amino-2-(4-bromophenyl)-4-cyano-2-[(propan-2-ylideneamino)oxy]furan-3(2H)-ylidene]propanedinitrile

Cat. No.: B11485922
M. Wt: 398.2 g/mol
InChI Key: FWVVPZUEYMNAGU-UHFFFAOYSA-N
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Description

2-[5-AMINO-2-(4-BROMOPHENYL)-4-CYANO-2-{[(PROPAN-2-YLIDENE)AMINO]OXY}-2,3-DIHYDROFURAN-3-YLIDENE]PROPANEDINITRILE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a cyano group, and a dihydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-AMINO-2-(4-BROMOPHENYL)-4-CYANO-2-{[(PROPAN-2-YLIDENE)AMINO]OXY}-2,3-DIHYDROFURAN-3-YLIDENE]PROPANEDINITRILE typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a suitable phenyl precursor to introduce the bromine atom.

    Cyclization to Form the Dihydrofuran Ring: The bromophenyl intermediate undergoes cyclization with appropriate reagents to form the dihydrofuran ring.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction.

    Final Assembly: The final step involves the coupling of the intermediate with propanedinitrile under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[5-AMINO-2-(4-BROMOPHENYL)-4-CYANO-2-{[(PROPAN-2-YLIDENE)AMINO]OXY}-2,3-DIHYDROFURAN-3-YLIDENE]PROPANEDINITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or various organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-[5-AMINO-2-(4-BROMOPHENYL)-4-CYANO-2-{[(PROPAN-2-YLIDENE)AMINO]OXY}-2,3-DIHYDROFURAN-3-YLIDENE]PROPANEDINITRILE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the effects of specific functional groups on biological activity. Its interactions with various biomolecules can provide insights into the mechanisms of action of related compounds.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic applications. Its structure suggests that it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-[5-AMINO-2-(4-BROMOPHENYL)-4-CYANO-2-{[(PROPAN-2-YLIDENE)AMINO]OXY}-2,3-DIHYDROFURAN-3-YLIDENE]PROPANEDINITRILE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-[5-AMINO-2-(4-CHLOROPHENYL)-4-CYANO-2-{[(PROPAN-2-YLIDENE)AMINO]OXY}-2,3-DIHYDROFURAN-3-YLIDENE]PROPANEDINITRILE: Similar structure but with a chlorine atom instead of bromine.

    2-[5-AMINO-2-(4-FLUOROPHENYL)-4-CYANO-2-{[(PROPAN-2-YLIDENE)AMINO]OXY}-2,3-DIHYDROFURAN-3-YLIDENE]PROPANEDINITRILE: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of 2-[5-AMINO-2-(4-BROMOPHENYL)-4-CYANO-2-{[(PROPAN-2-YLIDENE)AMINO]OXY}-2,3-DIHYDROFURAN-3-YLIDENE]PROPANEDINITRILE lies in its specific combination of functional groups and the presence of the bromine atom. This combination imparts unique chemical and biological properties, making it distinct from its analogs with different halogen atoms.

Properties

Molecular Formula

C17H12BrN5O2

Molecular Weight

398.2 g/mol

IUPAC Name

2-[5-amino-2-(4-bromophenyl)-4-cyano-2-(propan-2-ylideneamino)oxyfuran-3-ylidene]propanedinitrile

InChI

InChI=1S/C17H12BrN5O2/c1-10(2)23-25-17(12-3-5-13(18)6-4-12)15(11(7-19)8-20)14(9-21)16(22)24-17/h3-6H,22H2,1-2H3

InChI Key

FWVVPZUEYMNAGU-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC1(C(=C(C#N)C#N)C(=C(O1)N)C#N)C2=CC=C(C=C2)Br)C

Origin of Product

United States

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